

# (Z)-Azoxystrobin: A Comparative Guide to Performance Against Resistant Fungal Strains

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## Compound of Interest

Compound Name: (Z)-Azoxystrobin

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For researchers, scientists, and drug development professionals, understanding the efficacy of fungicides in the face of evolving resistance is paramount. This guide provides an objective comparison of **(Z)-Azoxystrobin**'s performance against resistant fungal strains, supported by experimental data, detailed methodologies, and a look into the underlying mechanisms of resistance.

## Principles of Fungicide Resistance Management

The development of resistance in fungal populations is a significant challenge in disease management. The core principles of resistance management aim to delay the emergence and spread of resistant strains. A key strategy is the rotation or combination of fungicides with different modes of action. **(Z)-Azoxystrobin**, a Quinone outside Inhibitor (QoI) fungicide, targets the cytochrome bc1 complex in the mitochondrial respiration chain. Due to its specific, single-site mode of action, there is a high risk for the development of resistance. Therefore, it is crucial to integrate **(Z)-Azoxystrobin** into a broader resistance management program that includes fungicides from different Fungicide Resistance Action Committee (FRAC) groups.

## Case Study: Colletotrichum spp. on Strawberry

*Colletotrichum* spp., the causative agent of anthracnose in strawberries, has developed widespread resistance to QoI fungicides, including **(Z)-Azoxystrobin**. Research on isolates from the mid-Atlantic United States has demonstrated a clear correlation between the level of resistance and specific mutations in the cytochrome b gene (cytb).

The G143A mutation (a substitution of glycine to alanine at position 143) is associated with a high level of resistance, with EC50 values for azoxystrobin often exceeding 100 µg/ml.[1][2] Another mutation, F129L (phenylalanine to leucine at position 129), has been linked to moderate resistance.[1][2]

The following table summarizes the in vitro sensitivity of *Colletotrichum nymphaeae* isolates with different resistance profiles to **(Z)-Azoxystrobin**.

Fungal Strain	Resistance Phenotype	cytb Mutation	(Z)-Azoxystrobin EC50 (µg/ml)
<i>Colletotrichum nymphaeae</i>	Sensitive (S)	Wild Type	0.21 - 0.36
<i>Colletotrichum nymphaeae</i>	Moderately Resistant (MR)	F129L	2.6 - 7.8
<i>Colletotrichum nymphaeae</i>	Highly Resistant (HR)	G143A	>100

Data sourced from studies on *Colletotrichum* spp. isolates from strawberry[1][2]

In the face of such high levels of resistance, alternative fungicides with different modes of action are essential for effective disease control. Fungicides belonging to the Succinate Dehydrogenase Inhibitors (SDHI) and Demethylation Inhibitors (DMI) groups are common alternatives. For instance, studies on *Botrytis cinerea* have explored the efficacy of SDHI fungicides like boscalid and fluopyram against strains that have developed resistance to QoI fungicides.[3] Similarly, DMI fungicides such as propiconazole and tebuconazole have been evaluated against various fungal pathogens, including those with reduced sensitivity to azoxystrobin.[4][5][6]

## Experimental Protocols

### Fungicide Sensitivity Testing (Mycelial Growth Assay)

A standard method to determine the in vitro efficacy of a fungicide is the mycelial growth assay, which is used to calculate the Effective Concentration to inhibit 50% of growth (EC50).

### 1. Fungal Isolates and Culture:

- Fungal isolates, including both sensitive (wild-type) and resistant strains, are cultured on a suitable medium, such as potato dextrose agar (PDA), at a controlled temperature (e.g., 25°C) in the dark.

### 2. Fungicide Stock Solutions and Dilutions:

- A stock solution of the fungicide (e.g., **(Z)-Azoxystrobin**) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- A series of dilutions of the fungicide are then prepared. The final concentrations in the agar medium should span a range that is expected to inhibit mycelial growth from 0% to 100%.

### 3. Poisoned Agar Plates:

- The fungicide dilutions are added to molten PDA to achieve the desired final concentrations. The amended agar is then poured into petri dishes. Control plates containing only the solvent (at the highest concentration used in the treatments) and unamended PDA are also prepared.

### 4. Inoculation and Incubation:

- A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the margin of an actively growing fungal colony and placed in the center of each fungicide-amended and control plate.
- The plates are incubated at a controlled temperature (e.g., 25°C) in the dark.

### 5. Data Collection and Analysis:

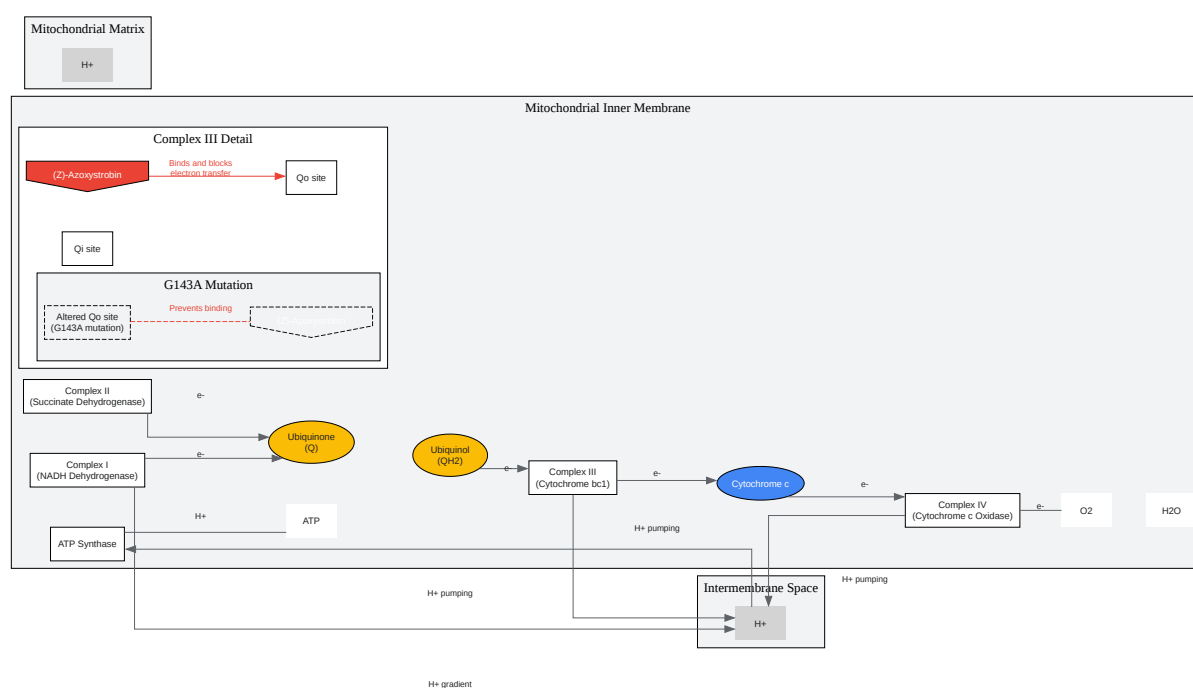
- The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony on the control plate reaches a certain size (e.g., near the edge of the plate).
- The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth on the control plate.

- The EC50 value is then determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.

## Mechanism of Action and Resistance

**(Z)-Azoxystrobin** functions by inhibiting mitochondrial respiration in fungi.[7][8] It specifically targets the Quinone outside (Qo) binding site of the cytochrome bc1 complex (also known as Complex III) in the electron transport chain.[7][8][9] This blockage prevents the transfer of electrons from ubiquinol to cytochrome c, thereby halting ATP synthesis and ultimately leading to fungal cell death.

The primary mechanism of resistance to **(Z)-Azoxystrobin** is a target-site mutation in the mitochondrial cytochrome b gene (cytb).[1][2] The most common and significant mutation is the substitution of glycine (G) with alanine (A) at codon 143 (G143A). This single amino acid change alters the binding pocket of the Qo site, reducing the affinity of azoxystrobin to its target and rendering the fungicide ineffective.



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Caption: Fungal mitochondrial electron transport chain and the inhibitory action of **(Z)-Azoxystrobin**.

## Conclusion and Recommendations

The emergence of resistant fungal strains, particularly those with the G143A mutation, significantly compromises the efficacy of **(Z)-Azoxystrobin**. For researchers and drug development professionals, this underscores the critical need for:

- **Continued Surveillance:** Regular monitoring of fungal populations for the prevalence of resistance mutations is essential to inform disease management strategies.
- **Development of Novel Fungicides:** There is a pressing need for the discovery and development of fungicides with novel modes of action to combat resistance.
- **Integrated Management Programs:** The future of sustainable fungal disease control lies in the strategic use of multiple fungicide classes in rotation or combination, alongside non-chemical control methods.

While **(Z)-Azoxystrobin** remains an important tool in the agricultural sector, its use against fungal populations with a high frequency of resistance should be carefully considered and integrated into a robust resistance management framework. The development of diagnostic tools for the rapid detection of resistance mutations can further aid in making informed decisions about fungicide applications.

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